molecular formula C20H30O3 B098741 Hispanolone CAS No. 18676-07-8

Hispanolone

Cat. No. B098741
CAS RN: 18676-07-8
M. Wt: 318.4 g/mol
InChI Key: UVKYPKNCQJIGKV-PEFDPPPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hispanolone is a naturally occurring compound found in the plant Salvia hispanica, commonly known as chia. This compound has gained significant attention in recent years due to its potential therapeutic applications. Hispanolone is a diterpene lactone that has been found to have a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Scientific Research Applications

1. Pharmacological Activities and Synthesis

Hispanolone, a furolabdane diterpene isolated from Ballota hispanica, has been the subject of extensive research due to its diverse pharmacological activities. Studies have focused on its isolation, structure determination, hemisynthesis, total synthesis, and pharmacology. The compound and related hispanolone diterpenoids have attracted significant interest over the last four decades (J. Marco, 2020).

2. Anti-Inflammatory Properties

Hispanolone and its derivatives, particularly dehydrohispanolone derivatives, have demonstrated potent anti-inflammatory effects. These effects are particularly notable in the modulation of the NLRP3 inflammasome, a critical component in inflammation-mediated human diseases. Certain derivatives have been shown to significantly inhibit IL-1β secretion, indicating their potential as novel anti-inflammatory therapies (Laura González-Cofrade et al., 2020).

3. Antitumoral Effects

Hispanolone derivatives have been identified as inducing apoptosis in tumor cell lines. Their mechanism involves activating caspase-8 and affecting mitochondrial signaling. These findings suggest a crucial role for the death receptor pathway in the antitumoral effects of hispanolone derivatives. Moreover, these compounds have demonstrated a selective effect on tumor cells without impacting non-tumor cells, underscoring their potential in cancer treatment (P. Través et al., 2013).

4. Electrosynthesis and Anti-Inflammatory Applications

The electrochemical oxidation of hispanolone has been studied, leading to the synthesis of spiro-tetracyclic compounds with significant anti-inflammatory properties. These synthesized compounds exhibit high yields and low cytotoxicity, suggesting their potential use in anti-inflammatory treatments (Elizabeth Nieto-Mendoza et al., 2005).

properties

CAS RN

18676-07-8

Product Name

Hispanolone

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(3S,4R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1,3,5,6,7,8a-hexahydronaphthalen-2-one

InChI

InChI=1S/C20H30O3/c1-14-16(21)12-17-18(2,3)8-5-9-19(17,4)20(14,22)10-6-15-7-11-23-13-15/h7,11,13-14,17,22H,5-6,8-10,12H2,1-4H3/t14-,17+,19+,20-/m1/s1

InChI Key

UVKYPKNCQJIGKV-PEFDPPPMSA-N

Isomeric SMILES

C[C@@H]1C(=O)C[C@@H]2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C

SMILES

CC1C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C

Canonical SMILES

CC1C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C

Other CAS RN

18676-07-8

synonyms

hispanolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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